

# Perfluoropentanoic Acid (PFPeA): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides an in-depth analysis of the molecular structure, chemical formula, and physicochemical properties of **perfluoropentanoic acid** (PFPeA). It includes a summary of its quantitative data, details of relevant experimental protocols, and a visualization of its interaction with the peroxisome proliferator-activated receptor alpha (PPARa) signaling pathway.

### **Molecular Structure and Chemical Formula**

**Perfluoropentanoic acid** (PFPeA), a member of the per- and polyfluoroalkyl substance (PFAS) family, is a synthetic organofluorine compound. Its structure is characterized by a five-carbon pentanoic acid backbone where all hydrogen atoms, with the exception of the one in the carboxylic acid group, have been substituted with fluorine atoms.[1][2][3][4] This high degree of fluorination imparts significant chemical stability to the molecule.[5]

The standard chemical representations for **perfluoropentanoic acid** are:

- Molecular Formula: C<sub>5</sub>HF<sub>9</sub>O<sub>2</sub>[1][4][6][7]
- Linear Formula: CF<sub>3</sub>(CF<sub>2</sub>)<sub>3</sub>COOH[8][9]
- IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid[1][3][4]
- CAS Number: 2706-90-3[1][2][3][4][7][8][9]



SMILES String: OC(=0)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[8][9]

# **Physicochemical Data**

The following table summarizes the key quantitative physicochemical properties of **perfluoropentanoic acid**.

Property	Value	Source(s)
Molecular Weight	264.05 g/mol	[2][3][7][8][9]
Appearance	Colorless to light yellow/brown liquid	[1][2]
Boiling Point	140 °C (at 1 atm)	[2][7][8][9]
Density	1.713 g/mL (at 25 °C)	[2][7][8][9]
Refractive Index	1.294 (at 20 °C)	[7][8][9]
Acid Dissociation Constant (pKa)	Approximately -0.2 to -0.3	[10]
Water Solubility	Partly soluble	[2][6][7]

# Experimental Protocols Synthesis of Perfluoropentanoic Acid

A representative method for the synthesis of **perfluoropentanoic acid** involves the electrochemical fluorination of a carboxylic acid fluoride precursor, followed by hydrolysis.[11] Another described method involves the degradation of perfluorooctanoic acid (PFOA) through electrolysis.[9][12]

Electrolytic Degradation of PFOA to PFPeA (Illustrative Protocol):[9][12]

• Electrolyte Preparation: A 0.05 mol/L sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) solution is prepared as the supporting electrolyte in water. The pH of the solution is adjusted to 5 using sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and sodium hydroxide (NaOH).[9][12]



- Catalyst and Enhancer: A catalyst, such as LaNi<sub>0.8</sub>Sr<sub>0.2</sub>O<sub>3</sub>, is used.[9][12] To enhance catalytic activity, 1.0 mmol/L ferrous sulfate (FeSO<sub>4</sub>) is added to the electrolyte.[9][12]
- Electrolysis Setup: A gas diffusion electrode (GDE) serves as the cathode, and a graphite electrode is used as the anode. The distance between the electrodes is maintained at 30 mm.[9][12]
- Reaction Conditions: A current density of 20 mA/cm² is applied. The solution is aerated at a rate of 100 L/min. The initial concentration of the PFOA solution is 0.25 mmol/L.[9][12]
- Process and Analysis: The electrolysis is carried out for 2.5 hours. During this process, the PFOA degrades, forming shorter-chain perfluorinated carboxylic acids, including PFPeA. The solution is periodically sampled and analyzed to monitor the degradation of PFOA and the formation of products.[9][12]

## **Analytical Determination**

The quantification and identification of **perfluoropentanoic acid** in various environmental and biological matrices are typically performed using advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is the most common and reliable method for the analysis of PFPeA.[5][13][14][15][16][17]

- Sample Preparation: The sample (e.g., water, serum, tissue) undergoes an extraction process, often solid-phase extraction (SPE), to isolate and concentrate the PFAS.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A
  C18 column is commonly used to separate the different PFAS based on their chain length
  and functional group.
- Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is typically operated in negative ion mode. For PFPeA, the precursor ion with a mass-to-charge ratio (m/z) of 263 is selected and fragmented. The resulting product ion with an m/z of 219 is then monitored for quantification.[5][14][15][16][17] High-resolution mass spectrometry (HRMS) can also be employed to differentiate PFPeA from potential chemical interferences.[5][13][14][15][16][17]



Nuclear Magnetic Resonance (NMR) Spectroscopy for pKa Determination:

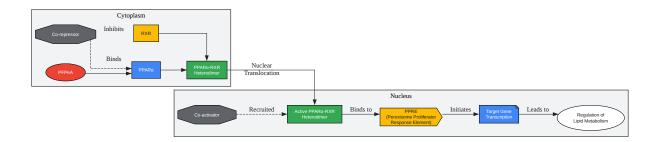
The acid dissociation constant (pKa) of perfluorinated carboxylic acids can be determined experimentally using <sup>19</sup>F NMR-based chemical shift perturbation.[10]

- Sample Preparation: Solutions of PFPeA are prepared in a suitable solvent system at varying pH values.
- NMR Analysis: The <sup>19</sup>F NMR spectra are acquired for each sample.
- Data Analysis: The chemical shift of the fluorine atoms, particularly those close to the
  carboxylic acid group, is sensitive to the protonation state of the acid. By plotting the change
  in chemical shift as a function of pH, a titration curve is generated, from which the pKa value
  can be determined.[10]

## Biological Interaction: PPARα Signaling Pathway

**Perfluoropentanoic acid** has been shown to act as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a key role in lipid metabolism. [7][14][18][19] The activation of PPAR $\alpha$  by PFPeA is a significant molecular initiating event that can lead to various biological effects.





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Caption: PFPeA activation of the PPARa signaling pathway.

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- To cite this document: BenchChem. [Perfluoropentanoic Acid (PFPeA): A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052712#perfluoropentanoic-acid-molecular-structure-and-formula]

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